Scientific Field: Organic Chemistry
Summary of the Application: Lithium Aluminum Hydride (LiAlH4) is used in the ring-expansion reactions of heterocyclic ketoximes and carbocyclic ketoximes . This reaction is important for the synthesis of five- to eight-membered bicyclic or tricyclic fused heterocycles containing nitrogen attached to an aromatic ring .
Methods of Application: The reaction is carried out using AlHCl2 (LiAlH4:AlCl3 = 1:3) in cyclopentyl methyl ether (CPME) . The rearranged cyclic secondary amines are obtained as a result .
Results or Outcomes: The rearranged cyclic secondary amines were obtained in good to excellent yields .
Scientific Field: Polymer Chemistry
Summary of the Application: Lithium Aluminum Hydride is used in the reduction of functional groups in polymers . This process is crucial for modifying the properties of various materials .
Methods of Application: The reduction reactions involving lithium aluminum hydride are usually carried out under anhydrous and inert conditions to avoid unwanted side reactions .
Results or Outcomes: The reduction of functional groups in polymers leads to the modification of various materials .
Summary of the Application: Lithium Aluminum Hydride is used to convert carboxylic acids, esters, and acid halides to primary alcohols . It is also used to convert amides to amines .
Methods of Application: The conversion reactions are carried out using lithium aluminum hydride . This technique is very beneficial for producing secondary amines .
Results or Outcomes: The conversion of carboxylic acids, esters, and acid halides to primary alcohols, and amides to amines are achieved .
Summary of the Application: Lithium Aluminum Hydride is used in the reduction of epoxides . This process is crucial for the synthesis of various organic compounds .
Results or Outcomes: The reduction of epoxides leads to the formation of various organic compounds .
Summary of the Application: Lithium Aluminum Hydride is used to reduce nitriles . This process is important for the synthesis of amines .
Methods of Application: The reduction reactions are carried out using lithium aluminum hydride . This technique is very beneficial for producing amines .
Results or Outcomes: The reduction of nitriles to amines is achieved .
Scientific Field: Industrial Chemistry
Summary of the Application: Lithium Aluminum Hydride is used in flow chemistry . This process is important for fine-chemical manufacturing .
Methods of Application: The reactions involving lithium aluminum hydride are carried out in a specially designed reactor . This reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant .
Results or Outcomes: The use of lithium aluminum hydride in flow chemistry leads to safer product manufacturing relative to batch chemistry .
Lithium aluminum hydride bis(tetrahydro) is a derivative of lithium aluminum hydride, a well-known reducing agent in organic chemistry. Lithium aluminum hydride itself is a white crystalline solid with the formula LiAlH₄, composed of lithium, aluminum, and hydrogen. It is characterized by its strong reducing properties, capable of reducing a variety of functional groups including esters, carboxylic acids, and amides to their corresponding alcohols. The bis(tetrahydro) variant typically refers to a specific structural modification involving tetrahydrofuran or similar cyclic ethers that enhance its solubility and reactivity in organic solvents.
LiAlH(THF)₂ is a highly reactive compound and poses several safety hazards:
Lithium aluminum hydride can be synthesized through several methods:
Lithium aluminum hydride bis(tetrahydro) is widely used in various applications:
Interaction studies involving lithium aluminum hydride bis(tetrahydro) focus on its reactivity with various functional groups. For instance, studies have shown that it can effectively reduce carbonyl compounds and halogenated hydrocarbons, which has implications for both synthetic strategies and mechanistic understanding in organic chemistry .
Additionally, its interactions with other reagents can lead to complex reaction pathways that are essential for developing new synthetic methodologies.
Lithium aluminum hydride bis(tetrahydro) shares similarities with several other reducing agents. Here are some comparable compounds:
Compound | Description |
---|---|
Sodium borohydride | A milder reducing agent compared to lithium aluminum hydride; often used for less reactive substrates. |
Lithium triethylborohydride | A more selective reducing agent that can reduce esters and amides under milder conditions. |
Aluminum hydride | Similar structure but generally less reactive; used in specific applications requiring lower reactivity. |
Potassium borohydride | A strong reducing agent like sodium borohydride but less commonly used due to stability issues. |
Lithium aluminum hydride bis(tetrahydro) stands out due to its high reactivity and ability to reduce a wide range of functional groups efficiently. Its unique structure allows for enhanced solubility and reactivity in organic solvents compared to other similar compounds.